3,7-O-Diacetylpinobanksin
CAS No.: 103553-98-6
Cat. No.: VC0240317
Molecular Formula: C19H16O7
Molecular Weight: 356.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103553-98-6 |
---|---|
Molecular Formula | C19H16O7 |
Molecular Weight | 356.33 |
IUPAC Name | [(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate |
Standard InChI | InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1 |
SMILES | CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Appearance | Powder |
Introduction
Chemical Properties
Physical Properties
The physical state of 3,7-O-Diacetylpinobanksin is typically a crystalline powder with an off-white appearance . Table 1 summarizes its key physical properties.
Property | Value |
---|---|
Molecular Formula | C19H16O7 |
Molecular Weight | 356.33 g/mol |
Appearance | Powder |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Storage Conditions | Desiccate at -20°C |
Chemical Reactivity
The acetyl groups at positions C3 and C7 confer moderate chemical reactivity to the molecule. These groups can undergo hydrolysis under acidic or basic conditions, reverting to the parent flavonoid pinobanksin .
Biological Activity
Enzyme Inhibition
Recent studies have highlighted the inhibitory activity of 3,7-O-Diacetylpinobanksin against HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. By binding to specific amino acid residues (e.g., Gly808 and Ala768), this compound exhibits potential as a natural alternative to synthetic statins for managing hyperlipidemia.
Antioxidant Properties
Flavonoids are well-documented for their antioxidant capabilities due to their phenolic structures. The hydroxyl group at position C5 enhances the radical-scavenging activity of 3,7-O-Diacetylpinobanksin by donating electrons to neutralize reactive oxygen species (ROS) .
Anti-inflammatory Effects
The acetylation of hydroxyl groups in flavonoids has been associated with increased lipophilicity and enhanced bioavailability. This modification may contribute to the anti-inflammatory properties of 3,7-O-Diacetylpinobanksin by modulating pro-inflammatory mediators such as cytokines and prostaglandins .
Applications in Research
Drug Development
The enzyme inhibition profile of 3,7-O-Diacetylpinobanksin makes it a promising lead compound for developing cholesterol-lowering drugs. Its competitive binding affinity with HMG-CoA reductase rivals that of atorvastatin, suggesting potential therapeutic applications with potentially fewer side effects.
Cancer Research
Preliminary investigations have explored the cytotoxic effects of this compound on cancer cell lines. While data remain limited, its structural similarity to other bioactive flavonoids indicates possible roles in inducing apoptosis or inhibiting angiogenesis in tumors .
Nutraceuticals
Given its antioxidant properties, there is interest in incorporating this compound into nutraceutical formulations aimed at preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions .
Experimental Data
Table: Comparative Binding Affinity with HMG-CoA Reductase
Compound | Binding Affinity (kcal/mol) | Key Binding Sites |
---|---|---|
Atorvastatin (control) | -10.5 | Lys691, Ala768 |
3,7-O-Diacetylpinobanksin | -9.8 | Gly808, Ala768 |
Quercetin | -8.9 | Ser565 |
This data underscores the competitive binding affinity of 3,7-O-Diacetylpinobanksin compared to standard drugs like atorvastatin.
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